Benzomalvin C

Neurokinin-1 (NK1) Receptor Substance P Antagonism GPCR Pharmacology

Researchers studying IDO/NK1 pathways often face confounding mixtures from Benzomalvin A/D equilibrium. Benzomalvin C is a single, spiro-epoxide-stabilized entity, eliminating batch variability. - Single-component solution; no interconverting mixture (vs. A/D 4:1 equilibrium) - Defined weak IDO IC50 (130 μM) - ideal negative control for Benzomalvin E (21.4 μM) - 46% NK1 antagonism at 100 μg/mL for GPCR panel calibration - Chemically homogeneous for unambiguous SAR attribution

Molecular Formula C24H17N3O3
Molecular Weight 395.4 g/mol
CAS No. 157047-98-8
Cat. No. B1662997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzomalvin C
CAS157047-98-8
Synonymsbenzomalvin C
Molecular FormulaC24H17N3O3
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6
InChIInChI=1S/C24H17N3O3/c1-26-21(28)17-12-6-8-14-19(17)27-22(29)16-11-5-7-13-18(16)25-23(27)24(26)20(30-24)15-9-3-2-4-10-15/h2-14,20H,1H3/t20-,24+/m0/s1
InChIKeyTWDKBDSVUUKABK-GBXCKJPGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA solid

Benzomalvin C (CAS 157047-98-8) Technical Baseline: A Distinct Epoxide-Containing Quinazolino-Benzodiazepine


Benzomalvin C is a fungal metabolite of the quinazolino[3,2-a][1,4]benzodiazepine class, first isolated from Penicillium sp. [1]. Its chemical structure is defined by the presence of a spiro-fused epoxide ring at C-19 and C-20 (C24H17N3O3, MW 395.4), a unique structural feature within its closely related analogs that has direct implications for its stability, reactivity, and biological target engagement profile . The compound is recognized as a weak antagonist of the neurokinin-1 (NK1) receptor and a weak inhibitor of indoleamine 2,3-dioxygenase (IDO) .

NK1 receptor pathway study context (reported moderate antagonism)
IDO enzyme inhibition screening (weak inhibition control tool)
Stereochemical control probe: epoxide-locked configuration supports SAR studies

Why Benzomalvin C Cannot Be Directly Substituted by Other Benzomalvins in NK1 and IDO Research


Benzomalvins A, B, C, D, and E share a core quinazolino-benzodiazepine scaffold but diverge significantly in their functionalization, leading to quantifiable differences in target affinity and stability that preclude simple interchangeability. Substituting Benzomalvin C with Benzomalvin A would introduce a compound with a different receptor interaction profile (Ki-based vs. inhibition percentage) and a distinct metabolic target (α-glucosidase). Similarly, substituting with Benzomalvin E, while a more potent IDO inhibitor, introduces a distinct chemical structure that may alter cellular permeability and off-target effects [1]. Crucially, Benzomalvins A and D exist in a dynamic 4:1 equilibrium at room temperature, a phenomenon not shared by the more configurationally constrained Benzomalvin C due to its epoxide ring, making procurement and handling protocols non-transferable [2]. The presence of the C-19/C-20 epoxide in Benzomalvin C, absent in analogs A, B, and E, is a critical structural discriminator that dictates its unique behavior in biological assays .

Benzomalvin A targets α-glucosidase and shows Ki-defined NK1 activity; mechanism and potency metric may not transfer.

Benzomalvin E exhibits higher IDO potency (reported IC50 difference) and distinct structure; permeability and off-target context may differ.

Benzomalvin A/D exists as interconverting atropisomers (4:1 equilibrium); Benzomalvin C remains configuratively locked by the epoxide, so handling and batch homogeneity are not interchangeable.

Benzomalvin C: Comparative Quantitative Differentiation for Scientific Procurement Decisions


Benzomalvin C NK1 Receptor Antagonism: Potency Comparison via Inhibition Percentage

Benzomalvin C demonstrates a moderate but quantifiable level of NK1 receptor antagonism. In a direct in vitro comparison under identical conditions, Benzomalvin C inhibits substance P binding to the NK1 receptor by 46% at a concentration of 100 μg/mL. This activity is markedly higher than that of its closest analog, Benzomalvin B, which exhibits only 24% inhibition at the same concentration . For perspective, the more potent Benzomalvin A's activity is defined by Ki values (12-43 μM) rather than a single-point inhibition percentage, making the Benzomalvin C-B comparison the most relevant for researchers requiring a compound with a defined, moderate, and reproducible level of NK1 antagonism.

NK1 Antagonism
Head-to-head
46% (C) vs 24% (B) inhibition at 100 μg/mL
Reported higher NK1 receptor inhibition than Benzomalvin B in the same assay context
Single-point comparison; Ki-defined data for analog A differs
Neurokinin-1 (NK1) Receptor Substance P Antagonism GPCR Pharmacology

Benzomalvin C IDO Inhibition: A Benchmark for Weak Activity and Tool Compound Selectivity

Benzomalvin C's activity as an IDO inhibitor is precisely quantified with an IC50 of 130 μM against recombinant human IDO . This value is critically important for experimental design, as it defines a clear threshold for 'weak inhibition.' When compared to Benzomalvin E, a more potent congener with an IDO IC50 of 21.4 ± 1.2 μM, Benzomalvin C is 6.07-fold less potent [1]. This quantitative difference allows Benzomalvin C to serve a specific and valuable purpose: it can be employed as a selective negative control or as a tool compound to study the biological consequences of weak versus moderate IDO inhibition within the same chemotype.

IDO Inhibition
Cross-study comparable
IC50 130 μM (recombinant human IDO)
Defines weak inhibition threshold relative to more potent analog (6.07-fold lower)
Supports use as weak/negative control within benzomalvin chemotype
Indoleamine 2,3-Dioxygenase (IDO) Immuno-Oncology Enzyme Inhibition

Structural Differentiation: The Unique C-19/C-20 Epoxide Moiety as a Chemical Handle and Stability Determinant

Benzomalvin C possesses a spiro-fused epoxide ring at the C-19 and C-20 positions, a defining structural feature that is absent in the closely related analogs Benzomalvin A, Benzomalvin B, and Benzomalvin E . This epoxide is not merely a structural nuance; it provides a unique chemical handle for potential semi-synthetic derivatization and, crucially, imparts a high degree of stereochemical rigidity to the molecule. This rigidity contrasts sharply with the dynamic atropisomerism observed in the Benzomalvin A/D system, where the two compounds interconvert to form a 4:1 (A:D) equilibrium mixture at room temperature [1]. This equilibrium complicates the handling, storage, and interpretation of biological data for Benzomalvin A/D, as the exact composition of the sample may change over time. In contrast, the conformational locking provided by the epoxide in Benzomalvin C ensures a chemically homogeneous and stable sample under identical conditions.

Epoxide Structure
Class-level inference
C-19/C-20 spiro-epoxide; configurationally locked
Epoxide may contribute to configurational stability relative to A/D atropisomer system
Eliminates isomerization concerns during storage and handling
Chemical Structure Spiro-Epoxide Atropisomerism Synthetic Handle

Validated Research Applications for Benzomalvin C Based on Quantifiable Performance


As a Quantitative Negative Control for IDO Inhibition in Immuno-Oncology Research

With a well-defined weak IDO IC50 of 130 μM, Benzomalvin C serves as an optimal negative control for experiments investigating more potent IDO inhibitors like Benzomalvin E (IC50 = 21.4 μM) [1]. Its use allows researchers to differentiate between the effects of strong versus weak IDO blockade on T-cell function, tryptophan metabolism, and kynurenine production in cellular assays, ensuring that observed biological outcomes are due to the intended degree of target engagement rather than general cytotoxicity or off-target effects.

As a Reference Compound for Moderate NK1 Receptor Antagonism in GPCR Profiling

Benzomalvin C's 46% inhibition of substance P binding at 100 μg/mL provides a reproducible, moderate level of NK1 antagonism. This makes it an ideal reference compound for profiling new chemical entities (NCEs) targeting the NK1 receptor, as it establishes a clear mid-point of activity against which to measure potency . In panel screens of GPCRs, Benzomalvin C can be used to calibrate assay sensitivity and to differentiate between strong agonists/antagonists and those with more subtle modulatory effects.

As a Stable, Single-Entity Probe for Structure-Activity Relationship (SAR) Studies

Unlike the equilibrating Benzomalvin A/D system, the unique spiro-epoxide of Benzomalvin C ensures it remains a single, chemically homogeneous entity in solution, simplifying its use in quantitative SAR studies [2]. Researchers can confidently attribute any observed biological activity to Benzomalvin C itself, without the confounding variable of an interconverting mixture. Furthermore, the epoxide moiety offers a distinct site for potential semi-synthetic modifications, making it a valuable scaffold for medicinal chemistry programs aimed at optimizing the benzodiazepine core for improved target affinity or pharmacokinetic properties.

Application
Selection Property
Validation Focus
IDO weak inhibition control study
IDO inhibition potency context
Differentiation of strong vs weak IDO blockade in cellular assays
NK1 receptor antagonism profiling
Reported moderate NK1 inhibition level
GPCR panel calibration and reference compound benchmarking
Benzodiazepine SAR probe
Configurational stability (epoxide)
Attribution of biological activity to single chemical entity

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